2-Cyanothiazole-4-carboxylic acid
Overview
Description
2-Cyanothiazole-4-carboxylic acid is a chemical compound with the molecular weight of 154.15 . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of 2-Cyanothiazole-4-carboxylic acid involves the reaction of cyanogen gas with a readily available dithiane, forming an intermediate which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride then furnishes 2-cyanothiazole .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Cyanothiazole-4-carboxylic acid has been utilized in novel synthetic routes to create 4-Cyanoisothiazoles. These compounds have been prepared using β-cyano enamines with thionyl chloride or sulfur monochloride, mainly in nonpolar solvents or without a solvent. This reaction demonstrates the versatile use of 2-Cyanothiazole-4-carboxylic acid in organic synthesis (Naito et al., 1968).
Application in Antiviral Research
- Research has shown the potential of derivatives of 2-Cyanothiazole-4-carboxylic acid in antiviral activities. Specifically, compounds derived from this acid have been synthesized and tested against herpes virus, parainfluenza virus, and rhinovirus. These studies highlight the importance of 2-Cyanothiazole-4-carboxylic acid in the development of antiviral agents (Srivastava et al., 1977).
Role in Forensic Science
- 2-Cyanothiazole-4-carboxylic acid derivatives, like 2-aminothiazoline-4-carboxylic acid (ATCA), have been identified as reliable biomarkers for cyanide poisoning. The development of methods for determining ATCA in postmortem specimens has significant implications in forensic science, providing new tools for the analysis of cyanide exposure (Giebułtowicz et al., 2016).
Application in Catalysis and Material Science
- 2-Cyanothiazole-4-carboxylic acid derivatives have been used in catalytic processes for synthesizing various compounds. For example, research on the catalytic vapor phase ammoxidation of certain thiazolines using chromium cobalt molybdate as a catalyst demonstrates the use of these compounds in material science and catalysis (Crowder & Diplas, 2000).
Biological and Medicinal Chemistry
- The compound has been explored in the synthesis of biologically active compounds, particularly in the development of peptidomimetics and HSP90 inhibitors. This research illustrates the role of 2-Cyanothiazole-4-carboxylic acid in the creation of new medicinal compounds with potential therapeutic applications (Ferrini et al., 2015).
Safety And Hazards
The safety data sheet for 2-Cyanothiazole-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Future Directions
2-Aminothiazoles, a related class of compounds, have shown promising therapeutic roles and are considered significant in medicinal chemistry . It is anticipated that these synthesized compounds are promising potent antibacterial therapeutic agents . In the future, it is aimed to develop a pharmacophore model from these compounds to have a best lead molecule for the UDP-N-acetylmuramate/ l-alanine ligase target enzyme .
properties
IUPAC Name |
2-cyano-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDKWORZYQKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanothiazole-4-carboxylic acid | |
CAS RN |
1211527-90-0 | |
Record name | 2-Cyano-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.